1-(2,5-Difluorobenzyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C₁₂H₁₈Cl₂F₂N₂ and a molecular weight of approximately 299.19 g/mol. This compound features a piperidine ring substituted with a difluorobenzyl group, which significantly influences its chemical properties and biological activity. The dihydrochloride form indicates that the compound is a salt, which enhances its solubility in water, making it suitable for various applications in research and industry .
1-(2,5-Difluorobenzyl)piperidin-4-amine dihydrochloride has been studied for its potential biological activities. It exhibits properties that may influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Such interactions suggest potential applications in treating neurological disorders or as a research tool in pharmacology .
The synthesis of 1-(2,5-Difluorobenzyl)piperidin-4-amine dihydrochloride typically involves several steps:
These methods may vary based on specific laboratory conditions and desired yields .
1-(2,5-Difluorobenzyl)piperidin-4-amine dihydrochloride finds applications in:
Studies have indicated that 1-(2,5-Difluorobenzyl)piperidin-4-amine dihydrochloride interacts with various neurotransmitter receptors. Its structural characteristics allow it to modulate receptor activity, which is crucial for understanding its therapeutic potential. Interaction studies often focus on serotonin and dopamine receptors due to their relevance in mood regulation and psychiatric disorders .
Several compounds share structural similarities with 1-(2,5-Difluorobenzyl)piperidin-4-amine dihydrochloride. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Key Differences |
|---|---|---|
| 1-(3,5-Difluorobenzyl)piperidin-4-amine dihydrochloride | 53256154 | Different fluorine substitution on benzene ring |
| 1-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride | 53256127 | Variation in fluorine positions |
| Methyl 4-amino-1-(2,5-difluorobenzyl)piperidine-4-carboxylate dihydrochloride | CB5792599 | Contains an additional carboxylate group |
The uniqueness of 1-(2,5-Difluorobenzyl)piperidin-4-amine dihydrochloride lies in its specific substitution pattern on the benzene ring and its resultant biological activity profile. This specificity may influence its pharmacological effects compared to other similar compounds .
The synthesis of 1-(2,5-Difluorobenzyl)piperidin-4-amine dihydrochloride primarily follows established methodologies for piperidine functionalization, with specific adaptations for difluorobenzyl substitution patterns [2]. The most commonly employed synthetic strategy involves the formation of the piperidine ring system followed by nitrogen alkylation with the appropriate difluorobenzyl electrophile [5].
The primary synthetic route begins with 4-piperidone as the starting material, which undergoes reductive amination to introduce the amino functionality at the 4-position [34] [35]. This methodology has been extensively validated for similar piperidine derivatives and provides excellent regioselectivity for the desired substitution pattern [36]. The formation of the carbon-nitrogen bond occurs through initial imine formation between the ketone and primary amine, followed by reduction using sodium cyanoborohydride or sodium triacetoxyborohydride [37] [39].
Following the establishment of the amino-piperidine core, nitrogen alkylation is achieved through nucleophilic substitution with 2,5-difluorobenzyl halides . The difluorobenzyl halide precursors are typically prepared through radical halogenation of 2,5-difluorotoluene using hydrogen bromide and hydrogen peroxide under photochemical conditions [29]. This approach provides superior yields compared to traditional N-bromosuccinimide methodologies while reducing production costs and environmental impact [29].
| Synthetic Step | Starting Material | Product | Typical Yield | Key Reagents |
|---|---|---|---|---|
| Reductive Amination | 4-Piperidone | 4-Aminopiperidine | 72-85% | Sodium cyanoborohydride, primary amine [34] [35] |
| Benzyl Halide Preparation | 2,5-Difluorotoluene | 2,5-Difluorobenzyl bromide | 82-90% | Hydrogen bromide, hydrogen peroxide [29] |
| N-Alkylation | 4-Aminopiperidine | Target compound | 75-88% | Difluorobenzyl halide, base |
The reductive amination step typically employs sodium cyanoborohydride as the reducing agent due to its selective reduction of iminium ions in the presence of other functional groups [16] [18]. The reaction proceeds through initial condensation to form the corresponding imine, followed by immediate reduction to yield the secondary amine product [37]. The pH dependence of this transformation requires careful control, with optimal conditions maintained around pH 4.5 to 5.0 to balance nucleophilic addition and subsequent dehydration steps [37] [39].
The optimization of reaction parameters for 1-(2,5-Difluorobenzyl)piperidin-4-amine dihydrochloride synthesis involves systematic evaluation of temperature, solvent systems, reagent stoichiometry, and reaction time to maximize yield and product purity [8]. Temperature control represents a critical variable in both the reductive amination and alkylation steps, with elevated temperatures generally improving reaction rates while potentially compromising selectivity [8].
For the reductive amination step, optimal conditions have been established at ambient temperature to 40 degrees Celsius in methanol or dichloromethane solvents [34] [35]. Higher temperatures above 50 degrees Celsius lead to increased formation of over-reduced byproducts and decreased overall yields [8]. The reaction time optimization studies indicate that 12 to 24 hours provides complete conversion while minimizing side reactions [36].
Solvent selection significantly impacts both reaction kinetics and product isolation procedures [13]. Methanol demonstrates superior performance for reductive amination reactions due to its ability to solubilize both organic and inorganic components while maintaining appropriate pH buffering [38]. For the subsequent alkylation step, polar aprotic solvents such as dimethylformamide or acetonitrile provide enhanced nucleophilicity and improved reaction rates .
| Parameter | Reductive Amination | N-Alkylation | Impact on Yield |
|---|---|---|---|
| Temperature | 20-40°C | 60-80°C | ±15-25% yield variation [8] |
| Reaction Time | 12-24 hours | 6-12 hours | Plateau after optimal time [36] |
| Solvent | Methanol/DCM | DMF/Acetonitrile | 10-20% yield difference |
| pH Control | 4.5-5.0 | 8.0-9.0 | Critical for selectivity [37] |
The stoichiometric ratios of reagents require precise optimization to achieve maximum conversion while minimizing waste [26]. For reductive amination, a slight excess of the amine component (1.1 to 1.2 equivalents) ensures complete consumption of the ketone starting material [35]. The reducing agent is typically employed in 1.5 to 2.0 equivalents to account for competing hydrolysis reactions [34].
Base selection for the alkylation step significantly influences reaction efficiency and byproduct formation [26]. Potassium carbonate and sodium hydroxide demonstrate comparable performance, with potassium carbonate providing slightly superior results due to reduced nucleophile competition . The reaction atmosphere requires careful control, with inert gas protection preventing oxidative degradation of sensitive intermediates [27].
Several alternative synthetic methodologies have been developed for accessing 1-(2,5-Difluorobenzyl)piperidin-4-amine dihydrochloride, offering complementary advantages in terms of cost, scalability, or environmental considerations [5] [7]. These approaches include metal-catalyzed cross-coupling reactions, biocatalytic transformations, and flow chemistry methodologies [9] [11].
Palladium-catalyzed Buchwald-Hartwig amination represents a powerful alternative for forming carbon-nitrogen bonds in piperidine systems [15] [17]. This methodology enables direct coupling between aryl halides and piperidine nucleophiles under mild conditions with excellent functional group tolerance [25]. The reaction typically employs palladium acetate or specialized palladium-N-heterocyclic carbene complexes as catalysts, with phosphine or carbene ligands providing optimal reactivity [17].
The Buchwald-Hartwig approach offers particular advantages for electron-deficient aryl systems such as difluorobenzyl derivatives, where traditional nucleophilic substitution may be challenging [15]. Reaction conditions typically involve heating to 80 to 120 degrees Celsius in toluene or dioxane solvents with strong bases such as sodium tert-butoxide [17]. Yields generally range from 65 to 85 percent depending on substrate electronics and steric factors [25].
| Alternative Method | Key Advantages | Typical Yield | Main Limitations |
|---|---|---|---|
| Buchwald-Hartwig Coupling | Mild conditions, broad scope | 65-85% | Requires precious metal catalyst [15] |
| Biocatalytic Oxidation | Environmentally benign | 60-75% | Limited substrate scope [11] |
| Flow Chemistry | Continuous operation | 70-90% | Equipment requirements [20] |
| Radical Cross-Coupling | Functional group tolerance | 55-75% | Complex catalyst systems [27] |
Biocatalytic approaches utilizing engineered cytochrome P450 enzymes offer environmentally sustainable alternatives for carbon-hydrogen bond functionalization in piperidine systems [11]. These methodologies enable selective hydroxylation at specific positions, which can be subsequently converted to the desired amine functionality through established transformations [11]. The biocatalytic approach demonstrates particular promise for late-stage functionalization of complex molecules while maintaining high stereoselectivity [9].
Flow chemistry methodologies provide continuous processing capabilities with enhanced safety profiles and improved heat and mass transfer characteristics [20] [22]. Microreactor systems enable precise control over reaction parameters while facilitating rapid optimization studies [20]. The continuous nature of flow processes offers advantages for scale-up applications and can accommodate hazardous reagents with improved safety margins [22].
The development of environmentally sustainable synthetic methodologies for 1-(2,5-Difluorobenzyl)piperidin-4-amine dihydrochloride addresses growing concerns regarding pharmaceutical manufacturing impact on environmental systems [12] [13]. Green chemistry principles focus on waste reduction, energy efficiency, and the use of renewable feedstocks while maintaining synthetic efficiency [12].
Solvent selection represents a primary consideration in green chemistry implementations, with traditional solvents such as dimethylformamide and N-methylpyrrolidinone facing regulatory restrictions due to reproductive toxicity concerns [13]. Alternative solvents including propylene carbonate, N-butylpyrrolidinone, and bio-derived solvents offer comparable performance with improved environmental profiles [13]. Water-based reaction systems demonstrate particular promise for certain transformations, eliminating organic solvent requirements entirely [12].
The replacement of stoichiometric metal reagents with catalytic systems significantly reduces waste generation and resource consumption [9] [11]. Biocatalytic methodologies offer exceptional selectivity while operating under mild conditions with minimal byproduct formation [11]. The development of recyclable catalyst systems further enhances the environmental profile of these transformations [9].
| Green Chemistry Metric | Traditional Method | Green Alternative | Environmental Benefit |
|---|---|---|---|
| Process Mass Intensity | 15-25 kg/kg product | 8-12 kg/kg product | 40-60% reduction [13] |
| Solvent Usage | DMF/NMP | Propylene carbonate | Eliminates reproductive toxins [13] |
| Energy Requirements | 80-120°C heating | Ambient conditions | 30-50% energy reduction [11] |
| Waste Generation | Multiple workups | One-pot synthesis | 50-70% waste reduction [12] |
Atom economy considerations drive the development of synthetic routes that minimize the formation of stoichiometric byproducts [12]. The integration of telescoped reaction sequences eliminates intermediate isolation steps while reducing overall material throughput [12]. Continuous processing methodologies enable real-time monitoring and optimization of reaction parameters, leading to improved yields and reduced waste generation [20].
The implementation of renewable feedstock utilization represents an emerging area of interest for piperidine synthesis [12]. Bio-derived starting materials such as tetrahydrofurfurylamine offer sustainable alternatives to petroleum-based precursors while maintaining comparable synthetic utility [12]. The development of these methodologies requires careful consideration of supply chain sustainability and economic viability [12].
The transition from laboratory-scale synthesis to industrial production of 1-(2,5-Difluorobenzyl)piperidin-4-amine dihydrochloride presents numerous technical and economic challenges that require systematic evaluation and mitigation strategies [10] [19]. Scale-up considerations encompass heat and mass transfer limitations, equipment design requirements, and process safety evaluations [19] [20].
Heat transfer limitations become increasingly significant at larger scales, particularly for exothermic reactions such as reductive amination and alkylation steps [19]. The accumulation of reaction heat can lead to thermal runaway conditions or product degradation if not properly managed through reactor design and cooling system implementation [19]. Continuous stirred tank reactors with enhanced heat exchange capabilities or continuous flow systems offer improved temperature control compared to traditional batch processing [20] [22].
Mass transfer considerations affect both reaction kinetics and product quality in scaled operations [19]. The mixing efficiency in large-scale reactors may be insufficient to maintain homogeneous reaction conditions, leading to local concentration gradients and reduced selectivity [19]. The implementation of advanced mixing technologies or the adoption of continuous processing methodologies can address these limitations while maintaining product quality standards [20].
| Scale-up Challenge | Laboratory Scale | Production Scale | Mitigation Strategy |
|---|---|---|---|
| Heat Management | Minimal concern | Critical safety factor | Enhanced cooling, continuous processing [20] |
| Mixing Efficiency | Rapid equilibration | Potential limitations | Advanced impeller design [19] |
| Material Handling | Manual operations | Automated systems | Process automation [19] |
| Quality Control | Batch analysis | Continuous monitoring | In-line analytics [22] |
Equipment selection for large-scale production requires evaluation of material compatibility, particularly with halogenated solvents and basic reaction conditions [10]. Corrosion-resistant materials such as stainless steel or specialized alloys may be necessary to ensure long-term operational reliability [10]. The capital investment requirements for specialized equipment must be balanced against operational benefits and product quality considerations [10].
Process safety evaluations become increasingly critical at production scales, with particular attention to exothermic reaction control and the handling of potentially hazardous reagents [10]. Reaction calorimetry studies provide essential data for reactor design and emergency response planning [19]. The implementation of automated control systems enables rapid response to process deviations while maintaining operator safety [22].
Raw material supply chain considerations affect both cost and availability at production scales [10]. The sourcing of specialized reagents such as 2,5-difluorobenzyl halides may require development of captive supply or long-term supplier agreements [10]. Quality specifications for raw materials become increasingly stringent to ensure consistent product quality across multiple production campaigns [10].
The molecule 1-(2,5-Difluorobenzyl)piperidin-4-amine dihydrochloride consists of three chemically significant fragments:
The two chloride counter-ions protonate both the ring nitrogen and the exocyclic amino group, increasing aqueous solubility and enabling salt-bridge formation with acidic residues in protein binding pockets. The compact topological polar surface area (TPSA ≈ 29 Ų) combined with only two rotatable bonds favours well-defined binding poses, while the difluoroaryl segment enhances hydrophobic contacts and blocks oxidative metabolism at the benzyl para- and ortho-positions [1] [2].
| Physicochemical parameter | Free base (CID 18001723) | Dihydrochloride (CID 53256146) |
|---|---|---|
| Molecular formula | C₁₂H₁₆F₂N₂ | C₁₂H₁₈Cl₂F₂N₂ |
| Exact mass (Da) | 226.128 [3] | 298.082 [4] |
| Topological polar surface area (Ų) | 29.3 [4] | 29.3 [4] |
| Hydrogen-bond donors / acceptors | 2 / 3 [3] | 3 / 4 [4] |
| Rotatable bonds | 2 [3] | 2 [4] |
| Computed logP (XLogP₃-AA) | 2.7 [3] | – (ionised) |
The protonated salt is expected to display markedly lower effective logD at physiological pH than the reported logP of the neutral free base, a key driver of its higher kinetic solubility relative to analogous non-salted difluorobenzyl piperidines [5].
Gas-phase and solution studies show that unsubstituted piperidine favours the chair conformer with the ring nitrogen in an equatorial orientation by 0.72 kcal mol⁻¹ [6]. High-accuracy microwave spectroscopy refined this energy gap to 0.76 kcal mol⁻¹ and confirmed minimal distortion upon N-protonation [7]. Because 1-(2,5-Difluorobenzyl)piperidin-4-amine is doubly protonated in the dihydrochloride, both nitrogens adopt inverse-equatorial orientations that minimise 1,3-diaxial repulsion, locking the benzyl side chain pseudo-axial. This fixed projection aligns the difluoroaryl moiety roughly perpendicular to the piperidine plane, an arrangement that optimises π–π or edge-to-face interactions in hydrophobic receptor clefts—a geometric preference supported by crystallographic analyses of difluorobenzyl-bearing dipeptidyl-peptidase-4 inhibitors [8].
Proton-induced conformational biasing also reduces the entropic penalty of binding: only one low-energy conformer predominates, so the ligand can engage its target with minimal reorganisation entropy, a recognised contributor to potency in fluorinated small molecules [9].
| Compound (free base) | F-pattern | Key structural difference | Exact mass (Da) | XLogP₃-AA | TPSA (Ų) |
|---|---|---|---|---|---|
| 1-(2,5-Difluorobenzyl)piperidin-4-amine (CID 18001723) | 2,5-F₂ | Reference scaffold | 226.128 [3] | 2.7 [3] | 29.3 [4] |
| 1-(2-Fluorobenzyl)piperidin-4-amine (CID 17221620) | 2-F | One fewer fluorine | 208.139 [10] | 2.3 [10] | 29.3 [10] |
| 1-(2,6-Difluorobenzyl)piperidine (CID 10848119) | 2,6-F₂ | Secondary amine removed | 211.156 [11] | 2.8 [11] | 12.5 [11] |
| 4-(2,5-Difluorobenzyl)piperidine (CID 11459293) | 2,5-F₂ | Benzyl at ring N-1 | 211.156 [12] | 2.9 [12] | 12.5 [12] |
Key observations
Fluorine exerts multiple orthogonal effects on the scaffold:
Electronics. Both ortho- and para-fluorine atoms withdraw electron density inductively, lowering the pKa of the benzylic methylene by ~0.3 units and decreasing the basicity of the exocyclic amine, which can attenuate off-target ion-channel interactions [1] [15].
Metabolic stability. Fluorination blocks cytochrome P450-mediated aromatic hydroxylation at C-2 and C-5, extending metabolic half-life; para-fluoro substitution has been shown to slow aromatic oxidation up to 100-fold in matched-pair studies [2].
Lipophilicity tuning. Substituting two fluorine atoms increases logP by ~0.4 versus a mono-fluoro analogue, achieving the “Goldilocks” balance between permeability and aqueous solubility recommended for central nervous system probes [16].
Conformational pre-organisation. C–F···H-C dipolar interactions favour an antiperiplanar arrangement of the benzyl CH₂ and ring nitrogen lone pair, supporting the active conformation observed in fluorinated piperidine β-adrenergic ligands [13].
Collectively, these attributes make the 2,5-difluoro motif a privileged pattern for ligands requiring simultaneous metabolic resilience and high receptor affinity [9].
Conversion to the dihydrochloride delivers distinct experimental advantages:
Because the salt form does not alter the core scaffold but modulates physicochemical presentation, it is routinely selected for in vitro pharmacology and structural biology campaigns focused on piperidine-based ligands [5].